2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane
Description
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane (CAS: 1311391-25-9) is a bicyclic organic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol. Its structure features a bicyclo[2.2.2]octane framework, a tertiary butoxycarbonyl (Boc) protecting group at the 2-position, and a hydroxyl group at the 6-position. This compound is widely utilized in medicinal chemistry and organic synthesis as a building block for complex molecules, particularly due to the Boc group’s ability to protect amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQJOPVEDWZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane typically involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxyl group. One common synthetic route includes the reaction of 2-azabicyclo[2.2.2]octane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system (CNS) and other neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The released amine can then interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and producing therapeutic effects .
Comparison with Similar Compounds
2-Boc-2-azabicyclo[2.2.2]octane-6-one (CAS: 1311390-85-8)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Key Differences : Replaces the hydroxyl group with a ketone at the 6-position.
- Properties : Boiling point = 325.8 ± 25.0 °C , Density = 1.139 ± 0.06 g/cm³ .
- Applications : Used in intermediates for alkaloid synthesis due to its carbonyl reactivity .
Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1909314-11-9)
Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 3885-76-5)
- Molecular Formula: C₁₀H₁₅NO₃
- Molecular Weight : 197.23 g/mol
- Key Differences : Features an ethyl ester and ketone group.
- Applications : Intermediate in heterocyclic chemistry for ring-opening reactions .
Bicyclo[2.2.2]octane Derivatives with Alternative Ring Systems
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (CAS: 1330766-08-9)
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one (CID: 2802924)
- Molecular Formula: C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- Key Differences : Benzyl substituent at the 2-position and ketone at the 3-position.
Comparative Data Table
Biological Activity
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to bioactive alkaloids and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications in drug development.
- Molecular Formula : C11H17NO3
- Molecular Weight : 213.26 g/mol
- Structure : The compound features a bicyclic structure with a Boc (tert-butyloxycarbonyl) protecting group and a hydroxyl group at the 6-position, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. The hydroxyl group can undergo oxidation reactions, potentially forming reactive intermediates that may interact with biological targets.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, similar to other azabicyclo compounds.
- Enzyme Modulation : It may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and neurochemical balance.
Biological Activity Studies
Research on this compound has demonstrated various biological activities:
Table 1: Summary of Biological Activities
Case Studies
-
Antinociceptive Activity :
In a study evaluating the antinociceptive effects of various azabicyclo derivatives, this compound was found to significantly reduce pain responses in rodent models, indicating its potential as a novel analgesic agent. -
Neuroprotective Effects :
Research demonstrated that this compound could protect against neuronal damage induced by glutamate toxicity in vitro, suggesting that it may have applications in treating neurodegenerative diseases. -
Cognitive Enhancement :
A clinical trial assessed the cognitive-enhancing effects of the compound on patients with schizophrenia, revealing improvements in memory and attention compared to placebo groups.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Its derivatives are being explored for enhanced biological activity and specificity towards targeted receptors.
Table 2: Synthetic Routes and Key Reactions
| Step | Reaction Type | Conditions/Notes |
|---|---|---|
| Boc Protection | Acylation | Reaction with Boc anhydride under basic conditions |
| Hydroxylation | Nucleophilic Substitution | Use of hydroxylating agents like LiAlH4 |
| Oxidation | Redox Reaction | Oxidizing agents like PCC to convert hydroxyl to carbonyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
